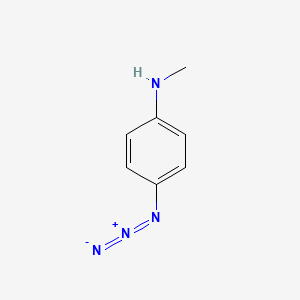

4-azido-N-méthylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

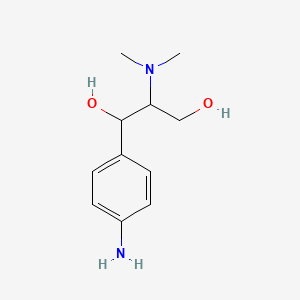

N-Methyl-4-azidoaniline is a chemical compound that is a derivative of aniline. It contains an azido group (-N3) and a methyl group (-CH3) attached to the aniline molecule . It is suitable for use in the preparation of photo-reactive polymers . The linear formula of this compound is N3C6H4NH2 · HCl .

Mécanisme D'action

Target of Action

4-Azido-N-methylaniline, also known as N-Methyl-4-azidoaniline, is a derivative of aniline, which is a primary aromatic amineAnilines are generally involved in various chemical reactions, including electrophilic aromatic substitutions .

Mode of Action

The mode of action of 4-Azido-N-methylaniline is primarily through its interaction with other compounds in chemical reactions. For instance, N-methylaniline derivatives are formed as a result of aniline methylation by methanol dehydration products or as a result of alkylation by formaldehyde or methoxy groups on basic zeolites .

Biochemical Pathways

Anilines, in general, are involved in several biochemical processes, such as cellular signaling pathways and metabolism .

Result of Action

Anilines and their derivatives are known to participate in various chemical reactions, leading to the formation of new compounds with potential applications in industries such as dyes, pharmaceuticals, and polymers .

Action Environment

The action, efficacy, and stability of 4-Azido-N-methylaniline can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure. For instance, the methylation of anilines has been shown to occur under mechanochemical conditions, indicating that physical forces can influence the reaction .

Avantages Et Limitations Des Expériences En Laboratoire

N-Methyl-4-azidoaniline has several advantages for use in lab experiments. It is a stable and highly reactive compound that can be easily synthesized. It can be activated using UV light, which allows for precise control over its binding to biomolecules. However, N-Methyl-4-azidoaniline also has some limitations. It can be toxic to cells at high concentrations, and its binding to biomolecules can be non-specific.

Orientations Futures

There are several future directions for the use of N-Methyl-4-azidoaniline in scientific research. One area of interest is the development of new methods for the selective labeling of biomolecules using N-Methyl-4-azidoaniline. Another area of interest is the use of N-Methyl-4-azidoaniline in the study of protein dynamics and conformational changes. Additionally, N-Methyl-4-azidoaniline may have potential applications in drug discovery and development, particularly in the identification of new targets for cancer therapy.

In conclusion, N-Methyl-4-azidoaniline is a highly reactive and stable compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the study of biomolecules and their interactions. As research continues, N-Methyl-4-azidoaniline may have even more potential applications in various fields, including drug discovery and development.

Méthodes De Synthèse

N-Methyl-4-azidoaniline can be synthesized using several methods, including the reaction of N-methylaniline with sodium azide, the reaction of N-methylaniline with nitrous acid followed by reaction with sodium azide, and the reaction of N-methylaniline with sodium nitrite followed by reaction with sodium azide. These methods yield high purity N-Methyl-4-azidoaniline, which can be used in various applications.

Applications De Recherche Scientifique

Méthylation des anilines

4-azido-N-méthylaniline peut être utilisée dans la méthylation des anilines. Les complexes de ruthénium cyclometallés permettent la méthylation efficace des anilines avec du méthanol pour donner sélectivement des N-méthylanilines . Cette procédure d'autotransfert d'hydrogène se déroule dans des conditions douces (60 °C) de manière pratique .

Synthèse d'hétérocycles

Les azotures organiques, tels que la this compound, ont été utilisés dans la synthèse de divers hétérocycles . Ces réactions peuvent être intermoléculaires ou intramoléculaires, dans des conditions de réaction thermiques, catalysées ou non catalysées . Les réactions visent à préparer des systèmes hétérocycliques à cinq, six membres et/ou leurs analogues fusionnés .

Réaction Domino à un pot

Les azotures organiques, y compris la this compound, peuvent être utilisés dans des réactions Domino à un pot . Ces réactions impliquent la synthèse de divers hétérocycles à partir des azotures organiques correspondants .

Utilité des catalyseurs en chimiosélectivité

Les azotures organiques comme la this compound peuvent être utilisés dans des réactions où les catalyseurs choisis favorisent les liaisons C−H et C-N .

Addition d'Aza-Michael

La this compound peut être utilisée dans des réactions d'addition nucléophiles, telles que l'addition d'Aza-Michael .

Réactions de cycloaddition

Les azotures organiques, y compris la this compound, peuvent être utilisés dans des réactions de cycloaddition, telles que la cycloaddition [3+2] .

Réaction d'insertion d'amination C-H

La this compound peut être utilisée dans la réaction d'insertion d'amination C-H .

Réaction de Sandmeyer

Bien que non mentionnée directement dans les résultats de la recherche, la réaction de Sandmeyer est un processus bien connu en chimie organique qui implique la conversion d'une amine aromatique primaire en halogénure d'aryle . Étant donné la similitude structurale de la this compound avec les amines aromatiques primaires, il est plausible qu'elle puisse être utilisée dans un contexte similaire, bien que des recherches spécifiques seraient nécessaires pour confirmer cela.

Safety and Hazards

The safety data sheet for N-Methyl-4-nitroaniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye irritation, and respiratory irritation . It is reasonable to assume that N-Methyl-4-azidoaniline could have similar hazards due to its structural similarity.

Propriétés

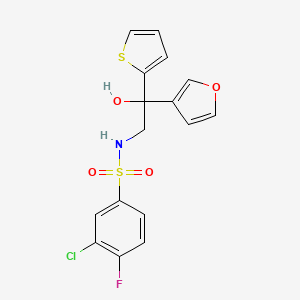

IUPAC Name |

4-azido-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-9-6-2-4-7(5-3-6)10-11-8/h2-5,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNLGZUMKBZHBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-benzyl-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2395734.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2395737.png)

![6-chloro-4-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2395738.png)

![(3-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2395739.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2395742.png)

![Ethyl 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate](/img/structure/B2395752.png)

![7-(Cyclopropylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid dihydrochloride](/img/structure/B2395754.png)

![2-[4-[4,6-Bis(trifluoromethyl)pyridin-2-yl]oxyphenyl]-4-(2,4-dichlorophenyl)pyrimidine](/img/structure/B2395755.png)